An In-depth Technical Guide to (1-fluorocyclopentyl)methanesulfonyl chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to (1-fluorocyclopentyl)methanesulfonyl chloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (1-fluorocyclopentyl)methanesulfonyl chloride, a fluorinated aliphatic sulfonyl chloride of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally analogous compounds, established synthetic methodologies, and well-understood principles of chemical reactivity. We present a detailed, proposed synthetic pathway starting from commercially available precursors, thorough characterization protocols with predicted spectroscopic data, an analysis of its expected chemical reactivity, and a discussion of its potential applications as a building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and utilization of novel fluorinated scaffolds.
Introduction: The Emerging Role of Fluorinated Scaffolds in Drug Discovery
The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—including its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Fluorinated cycloalkanes, in particular, are gaining traction as valuable building blocks that can impart favorable conformational constraints and metabolic properties to bioactive molecules.[3] (1-fluorocyclopentyl)methanesulfonyl chloride represents a promising, yet underexplored, reagent that combines the benefits of a fluorinated cyclopentyl motif with the versatile reactivity of a sulfonyl chloride functional group. This guide aims to provide a foundational understanding of this compound to facilitate its synthesis and application in research and development.
Physicochemical and Spectroscopic Properties
While experimental data for (1-fluorocyclopentyl)methanesulfonyl chloride is not extensively documented, its properties can be reliably predicted based on its structure and comparison with analogous compounds such as methanesulfonyl chloride and cyclohexylmethanesulfonyl chloride.
Physical Properties
The physical properties of (1-fluorocyclopentyl)methanesulfonyl chloride are summarized in the table below, with predictions based on data from analogous compounds.[4][5][6][7]
| Property | (1-fluorocyclopentyl)methanesulfonyl chloride (Predicted) | Methanesulfonyl Chloride (Experimental)[4][5] | Cyclohexylmethanesulfonyl chloride (Experimental)[6][7] |
| Molecular Formula | C₆H₁₀ClFO₂S | CH₃ClO₂S | C₇H₁₃ClO₂S |
| Molecular Weight | 200.66 g/mol | 114.55 g/mol | 196.69 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless liquid | Pale-yellow to yellow-brown liquid |
| Boiling Point | > 161 °C (at 760 mmHg) | 161 °C (at 730 mmHg) | 280 °C |
| Melting Point | < -32 °C | -32 °C | 114-115 °C |
| Density | ~1.3 - 1.4 g/cm³ | 1.480 g/cm³ | 1.2 g/cm³ |
| Refractive Index | ~1.46 - 1.48 | 1.452 (at 20°C) | 1.488 |
| Solubility | Soluble in polar organic solvents (e.g., THF, CH₂Cl₂, CH₃CN); reactive with water and alcohols. | Soluble in most organic solvents; reacts with water. | Soluble in organic solvents. |
| Predicted XLogP3 | 1.8 | 0.4 | 2.8 |
Spectroscopic Characterization
The following sections detail the predicted spectroscopic data for the characterization of (1-fluorocyclopentyl)methanesulfonyl chloride.
The proton NMR spectrum is expected to show complex multiplets for the cyclopentyl and methylene protons.
-
Predicted ¹H NMR (500 MHz, CDCl₃):
-
δ 3.80 - 4.00 (m, 2H, -CH₂-SO₂Cl)
-
δ 1.80 - 2.20 (m, 8H, cyclopentyl protons)
-
The methylene protons adjacent to the sulfonyl chloride group will be the most deshielded. The cyclopentyl protons will appear as a series of overlapping multiplets.
The carbon NMR spectrum will be characterized by the downfield shift of the carbon bearing the fluorine atom and the methylene carbon attached to the sulfonyl chloride group.
-
Predicted ¹³C NMR (125 MHz, CDCl₃):
-
δ 95 - 105 (d, ¹JCF ≈ 240-260 Hz, C-F)
-
δ 55 - 65 (s, -CH₂-SO₂Cl)
-
δ 35 - 45 (d, ²JCF ≈ 20-25 Hz, adjacent cyclopentyl carbons)
-
δ 20 - 30 (d, ³JCF ≈ 5-10 Hz, distant cyclopentyl carbons)
-
The IR spectrum will show strong characteristic absorption bands for the sulfonyl chloride group.
-
Predicted IR (thin film, cm⁻¹):
Electron ionization mass spectrometry is expected to show fragmentation patterns characteristic of sulfonyl chlorides.
-
Predicted MS (EI):
-
Molecular ion (M⁺) may be weak or absent.
-
Characteristic isotope pattern for chlorine (M⁺ and M+2 in a ~3:1 ratio).
-
Loss of Cl (M-35/37).
-
Loss of SO₂Cl (M-99/101).
-
Fragment corresponding to the (1-fluorocyclopentyl)methyl cation.
-
Proposed Synthesis
A plausible and efficient two-step synthesis of (1-fluorocyclopentyl)methanesulfonyl chloride is proposed, starting from the commercially available (1-fluorocyclopentyl)methanol. The synthesis involves the conversion of the alcohol to the corresponding thiol, followed by oxidative chlorination.
Caption: Proposed two-step synthesis of (1-fluorocyclopentyl)methanesulfonyl chloride.
Step 1: Synthesis of (1-fluorocyclopentyl)methyl thiol
The conversion of a primary alcohol to a thiol can be achieved via several methods. Two reliable protocols are presented here.
Lawesson's reagent is a well-established thionating agent that can convert alcohols to thiols.[2][9][10][11]
-
Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve (1-fluorocyclopentyl)methanol (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq) to the solution.
-
Reflux the mixture for 1-3 hours, monitoring the reaction progress by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (1-fluorocyclopentyl)methyl thiol.
-
The Mitsunobu reaction provides a mild method for converting alcohols to various functional groups, including thiols, with inversion of configuration (though not relevant for this primary alcohol).[12][13][14]
-
Protocol:
-
Dissolve (1-fluorocyclopentyl)methanol (1.0 eq), triphenylphosphine (1.5 eq), and thiolacetic acid (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Concentrate the reaction mixture and purify the resulting thioacetate by flash chromatography.
-
Hydrolyze the thioacetate to the thiol using a base such as sodium hydroxide in methanol, followed by acidic workup.
-
Step 2: Oxidative Chlorination to (1-fluorocyclopentyl)methanesulfonyl chloride
The oxidative chlorination of the thiol intermediate can be achieved using various reagents. A method employing N-chlorosuccinimide (NCS) is presented here due to its milder conditions and operational simplicity compared to using chlorine gas.[1][15][16]
-
Protocol:
-
In a round-bottom flask, dissolve (1-fluorocyclopentyl)methyl thiol (1.0 eq) in a mixture of acetonitrile and aqueous hydrochloric acid (e.g., 2M HCl).
-
Cool the solution to 0-10 °C.
-
Add N-chlorosuccinimide (NCS) (4.0 eq) portion-wise, maintaining the temperature below 20 °C.
-
Stir the reaction mixture at low temperature for 30-60 minutes, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or isopropyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1-fluorocyclopentyl)methanesulfonyl chloride. Further purification can be achieved by vacuum distillation if necessary.
-
Chemical Reactivity
The reactivity of (1-fluorocyclopentyl)methanesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to nucleophilic attack, with the chloride ion acting as a good leaving group.
Caption: Key reactions of (1-fluorocyclopentyl)methanesulfonyl chloride with nucleophiles.
Hydrolysis
In the presence of water, (1-fluorocyclopentyl)methanesulfonyl chloride will hydrolyze to form the corresponding (1-fluorocyclopentyl)methanesulfonic acid and hydrochloric acid. This reaction is often exothermic and necessitates handling the compound in anhydrous conditions.
Reaction with Alcohols
Reaction with alcohols in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) yields sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions.
Reaction with Amines
This is one of the most important reactions of sulfonyl chlorides. They react readily with primary and secondary amines to form highly stable sulfonamides, a common motif in many pharmaceuticals. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Potential Applications in Drug Development
While specific applications of (1-fluorocyclopentyl)methanesulfonyl chloride have not been reported, its structure suggests significant potential as a building block in medicinal chemistry.
-
Introduction of a Fluorinated Cycloalkyl Moiety: The 1-fluorocyclopentyl group can be introduced into drug candidates to enhance metabolic stability by blocking potential sites of oxidation. It can also influence the conformation and lipophilicity of the molecule, potentially improving its pharmacokinetic profile and binding affinity.[1][2][3]
-
Synthesis of Novel Sulfonamides: As a precursor to sulfonamides, this compound can be used to synthesize libraries of novel drug candidates for screening against various biological targets. The sulfonamide functional group is a well-established pharmacophore found in a wide range of drugs, including antibiotics, diuretics, and anti-inflammatory agents.
-
Versatile Synthetic Intermediate: The sulfonyl chloride can be converted into other functional groups, further expanding its utility in the synthesis of complex molecules.
Safety and Handling
Based on the hazard classifications and the known properties of analogous sulfonyl chlorides like methanesulfonyl chloride, (1-fluorocyclopentyl)methanesulfonyl chloride should be handled with extreme caution.
-
Hazards: It is classified as an acute toxicant (oral, dermal, inhalation), a skin corrosive, and may cause specific target organ toxicity.[10] Like other sulfonyl chlorides, it is expected to be a lachrymator and corrosive to the respiratory tract.[4][17]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
(1-fluorocyclopentyl)methanesulfonyl chloride is a promising but currently underutilized building block for medicinal chemistry. This guide provides a comprehensive foundation for its synthesis, characterization, and handling, based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a practical approach for its preparation from a commercially available starting material. The versatile reactivity of the sulfonyl chloride functional group, combined with the beneficial properties of the fluorinated cyclopentyl moiety, makes this compound a valuable tool for the development of novel therapeutics. It is hoped that this guide will stimulate further research into the properties and applications of this and related fluorinated reagents.
References
-
Methanesulfonyl chloride. (n.d.). In Wikipedia. Retrieved April 7, 2026, from [Link]
- An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Professionals. (2025, December). BenchChem.
-
Methanesulfonyl chloride. (n.d.). PubChem. Retrieved April 7, 2026, from [Link]
- Nishio, T. (1993). Direct Conversion of Alcohols into Thiols. Journal of the Chemical Society, Perkin Transactions 1, (13), 1543-1546.
- Holovach, S., Melnykov, K. P., Skreminskiy, A., & Grygorenko, O. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry–A European Journal, 28(16), e202104278.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Methanesulfonyl chloride. (n.d.). SpectraBase. Retrieved April 7, 2026, from [Link]
-
Lawesson's reagent. (n.d.). In Wikipedia. Retrieved April 7, 2026, from [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved April 7, 2026, from [Link]
- (1-fluorocyclopentyl)
- Nishio, T. (1993). Direct conversion of alcohols into thiols. Journal of the Chemical Society, Perkin Transactions 1, (13), 1543-1546.
-
Methanesulfonyl chloride (CH₃SO₂Cl). (n.d.). VPL. Retrieved April 7, 2026, from [Link]
- Methane Sulfonyl. (n.d.).
-
Methanesulfonyl chloride. (n.d.). SpectraBase. Retrieved April 7, 2026, from [Link]
- N-Chlorosuccinimide-mediated oxidative chlorination of thiols to Nα-protected amino alkyl sulfonyl azides and their utility in the synthesis of sulfonyl triazole acids. (2016). Protein & Peptide Letters, 23(12), 1083-1091.
-
Sulfonyl chloride synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved April 7, 2026, from [Link]
-
Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved April 7, 2026, from [Link]
- D'Amico, A., et al. (2021). Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols.
- Nishiguchi, A., Maeda, K., & Miki, S. (2006).
-
Methanesulfonyl chloride. (n.d.). NIST WebBook. Retrieved April 7, 2026, from [Link]
- Babychen, D. (2023, February 25). How can I convert an unsaturated lipid alcohol to its counterpart thiol without reduction of double bonds (seen in attached file)?
- A Technical Guide to the Oxidative Chlorination for Sulfonyl Chloride Synthesis: Methods, Mechanisms, and Applic
-
Methanesulfonyl chloride. (n.d.). NIST WebBook. Retrieved April 7, 2026, from [Link]
-
Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved April 7, 2026, from [Link]
-
Methanesulfonyl chloride. (n.d.). NIST WebBook. Retrieved April 7, 2026, from [Link]
-
METHANESULFONYL CYANIDE. (n.d.). Organic Syntheses. Retrieved April 7, 2026, from [Link]
- Murray, R. W., & Jeyaraman, R. (1985). Conversion of Alcohols to Thiols via Tosylate Intermediates. The Journal of Organic Chemistry, 50(16), 2847-2853.
- Diaba, F., et al. (2017). Conversion of Alcohols to Phosphorothiolates Using a Thioiminium Salt as Coupling Agent. The Journal of Organic Chemistry, 82(22), 11951-11958.
- U.S. Patent No. 4,466,914. (1984). Process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters.
- Iranpoor, N., Firouzabadi, H., Akhlaghinia, B., & Azadi, R. (2004).
-
Methanesulfonyl chloride. (n.d.). SpectraBase. Retrieved April 7, 2026, from [Link]
-
Methanesulfonyl chloride. (n.d.). SpectraBase. Retrieved April 7, 2026, from [Link]
-
Cyclohexylmethanesulfonyl chloride. (n.d.). Chemsrc. Retrieved April 7, 2026, from [Link]
-
Methanesulfonyl Chloride-d3,13C. (n.d.). Pharmaffiliates. Retrieved April 7, 2026, from [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. echemi.com [echemi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Direct conversion of alcohols into thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 16. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
